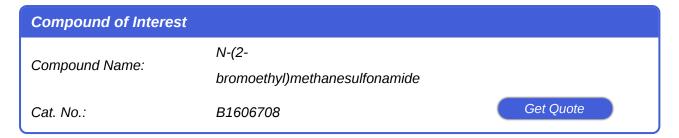




Application Notes and Protocols for N-(2-bromoethyl)methanesulfonamide Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for reactions involving **N-(2-bromoethyl)methanesulfonamide**. This versatile reagent serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents, due to its ability to act as an electrophile in nucleophilic substitution reactions.

Overview of Reactivity and Applications

N-(2-bromoethyl)methanesulfonamide is primarily utilized as an alkylating agent. The presence of a bromine atom on the ethyl chain makes the terminal carbon susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond. This reactivity is central to its application in medicinal chemistry and materials science. The methanesulfonamide moiety is a common pharmacophore in various drug classes, and this reagent provides a straightforward method for its incorporation into diverse molecular scaffolds.

Key applications include:

• N-Alkylation of Amines and Heterocycles: The most common application involves the reaction with primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indazoles, piperazines) to introduce the N-(2-methanesulfonamido)ethyl group.



- Synthesis of Kinase Inhibitors: The sulfonamide group can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases.
- Formation of Thioethers: Reaction with thiols provides a route to S-alkylated compounds.
- Synthesis of Ethers: Reaction with phenols or alkoxides yields the corresponding ether derivatives.

Experimental Protocols General Safety Precautions

Handle **N-(2-bromoethyl)methanesulfonamide** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Synthesis of N-(2-bromoethyl)methanesulfonamide

This protocol describes a common method for the preparation of the title compound.

Reaction Scheme:

2-bromoethylamine hydrobromide Methanesulfonyl chloride, Pyridine, 0-5 °C N-(2-bromoethyl)methanesulfonamide

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Caption: Synthesis of N-(2-bromoethyl)methanesulfonamide.

Materials:

- · 2-Bromoethylamine hydrobromide
- Methanesulfonyl chloride
- Pyridine



- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-(2-bromoethyl)methanesulfonamide.

Quantitative Data Summary:

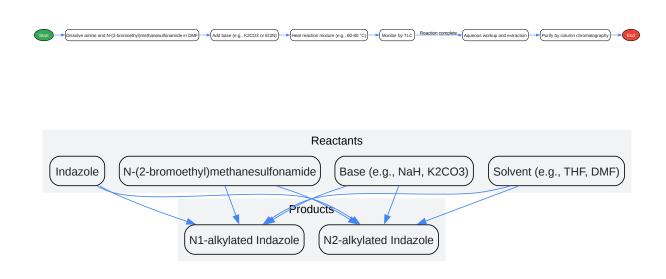
Reactant 1	Reactant 2	Base	Solvent	Temperatur e (°C)	Typical Yield (%)
2- Bromoethyla mine hydrobromide	Methanesulfo nyl chloride	Pyridine	Pyridine	0 - 5	70-85
Methanesulfo namide	1,2- Dibromoetha ne	Triethylamine	Anhydrous THF	0 - 5	65-80



Protocol 2: N-Alkylation of Amines (General Procedure)

This protocol outlines a general method for the reaction of **N-(2-bromoethyl)methanesulfonamide** with primary or secondary amines.

Reaction Workflow:



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References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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